Sulfamethizole N4‑Acetylation Fraction (2–11%) Is the Lowest Among Common Urinary Sulfonamides
N4‑Acetylsulfamethizole (target compound) is the product of a metabolic pathway that acetylate only 2–11% of an oral sulfamethizole dose. This fraction is substantially lower than that of sulfadiazine (≈40%) and distinct from sulfamethoxazole (<5%). The low N4‑acetylation means that sulfamethizole remains predominantly in the active free form, and its acetyl metabolite is a minor but essential marker for acetylator phenotyping and bioequivalence studies .
| Evidence Dimension | Percentage of parent drug present in blood as the N4‑acetyl metabolite |
|---|---|
| Target Compound Data | 2–11% (sulfamethizole N4‑acetyl metabolite) |
| Comparator Or Baseline | Sulfadiazine N4‑acetyl metabolite ≈40%; Sulfamethoxazole N4‑acetyl metabolite <5% |
| Quantified Difference | Sulfamethizole acetylation is at least 3.6‑fold lower than sulfadiazine acetylation and up to 5‑fold higher than sulfamethoxazole acetylation at the upper bound |
| Conditions | Human blood samples, after oral administration of parent sulfonamide; data compiled from clinical pharmacokinetic literature |
Why This Matters
For laboratories developing LC‑MS/MS methods for sulfonamide residue or metabolite profiling, using sulfadiazine‑derived N4‑acetyl standards would overestimate the sulfamethizole metabolite pool by 3‑ to 20‑fold, invalidating quantitative accuracy.
